molecular formula C21H30O2 B101865 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- CAS No. 17550-02-6

19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy-

Cat. No. B101865
CAS RN: 17550-02-6
M. Wt: 314.5 g/mol
InChI Key: NVYBDSYHTNOJSQ-CRSSMBPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- is a synthetic hormone, also known as tibolone, which is used for hormone replacement therapy in postmenopausal women. It has been found to have a unique profile of estrogenic, progestogenic, and androgenic effects, making it a useful therapeutic agent for the treatment of various conditions, such as osteoporosis, hot flashes, and vaginal atrophy.

Mechanism Of Action

Tibolone acts as a tissue-specific modulator of estrogen receptors, with agonistic effects in bone, brain, and vagina, and antagonistic effects in breast and endometrial tissue. It also has progestogenic and androgenic effects, which contribute to its overall profile of activity.

Biochemical And Physiological Effects

Tibolone has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. It also improves vaginal atrophy and sexual function, reduces the frequency and severity of hot flashes, and has beneficial effects on cognitive function and mood.

Advantages And Limitations For Lab Experiments

Tibolone has several advantages as a research tool, including its unique profile of activity and its tissue-specific effects. However, its complex synthesis and potential for side effects must be taken into account when designing experiments.

Future Directions

Future research on 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- may focus on its potential as a therapeutic agent for other conditions, such as cardiovascular disease and breast cancer. Additionally, further studies may investigate the mechanisms underlying its tissue-specific effects and its potential for use in combination with other therapies.

Synthesis Methods

The synthesis of 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- involves several steps, including the cyclization of a steroidal intermediate, followed by oxidation and methylation. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

Tibolone has been extensively studied for its therapeutic potential in postmenopausal women. It has been found to be effective in reducing the risk of osteoporotic fractures, improving sexual function, and reducing the frequency and severity of hot flashes. Additionally, 19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy- has been shown to have beneficial effects on cognitive function and mood.

properties

CAS RN

17550-02-6

Product Name

19-Norpregna-1,3,5(10)-trien-17-ol, 3-methoxy-

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21-/m1/s1

InChI Key

NVYBDSYHTNOJSQ-CRSSMBPESA-N

Isomeric SMILES

CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O

SMILES

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O

Origin of Product

United States

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